molecular formula C7H12ClNO B6215483 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride CAS No. 2742656-98-8

2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride

Cat. No.: B6215483
CAS No.: 2742656-98-8
M. Wt: 161.63 g/mol
InChI Key: GCMUKDFPMMFWPS-UHFFFAOYSA-N
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Description

2-Methyl-2-azaspiro[3.3]heptan-6-one hydrochloride is a bicyclic spiro compound featuring a nitrogen atom at the 2-position, a ketone group at the 6-position, and a methyl substituent on the nitrogen. Its molecular formula is C₇H₁₂ClNO (MW: 177.63 g/mol) . This compound is primarily utilized as a building block in medicinal chemistry, particularly in synthesizing central nervous system (CNS) agents and antibacterial compounds .

Synthetic routes often involve multi-step processes, such as cyclization reactions, hydrogenation, and protective group strategies. For example, related spiro compounds are synthesized via zinc-copper coupling in methanol or deprotection of Boc-protected intermediates under acidic conditions .

Properties

CAS No.

2742656-98-8

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

2-methyl-2-azaspiro[3.3]heptan-6-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-8-4-7(5-8)2-6(9)3-7;/h2-5H2,1H3;1H

InChI Key

GCMUKDFPMMFWPS-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CC(=O)C2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a ketone or an amine, in the presence of a catalyst. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride and its analogs:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties Applications
2-Methyl-2-azaspiro[3.3]heptan-6-one HCl Methyl at N2, ketone at C6, HCl salt C₇H₁₂ClNO 177.63 White solid, soluble in DCM/MeOH Pharma intermediates, CNS agents
2-Azaspiro[3.3]heptan-6-one HCl No methyl group, HCl salt C₆H₁₀ClNO 163.61 Hygroscopic, water-soluble Discontinued building block
6-Methyl-2-azaspiro[3.3]heptan-6-ol HCl Methyl and hydroxyl at C6, HCl salt C₇H₁₄ClNO 163.64 Crystalline, requires refrigeration Research chemical
2-Oxaspiro[3.3]heptan-6-one Oxygen at 2-position (no nitrogen) C₆H₈O₂ 112.13 White solid, volatile Organic synthesis
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Bicyclo[3.1.1] framework, benzyl group C₁₃H₁₅NO 201.27 Solid, characterized by XRD Medicinal chemistry building block

Pharmacological and Physicochemical Properties

  • Lipophilicity : The methyl group in 2-methyl-2-azaspiro[3.3]heptan-6-one HCl increases lipophilicity (logP ~1.2), enhancing blood-brain barrier penetration compared to hydrophilic analogs like 6-methyl-2-azaspiro[3.3]heptan-6-ol HCl (logP ~0.5) .
  • Stability: Methyl substitution improves metabolic stability, as seen in its use in patented antibacterial agents . Non-methylated analogs (e.g., 2-azaspiro[3.3]heptan-6-one HCl) are prone to oxidation .
  • Solubility : Hydrochloride salts enhance aqueous solubility, critical for drug formulation. The hydroxylated analog (6-methyl-2-azaspiro[3.3]heptan-6-ol HCl) shows higher water solubility but lower membrane permeability .

Biological Activity

2-Methyl-2-azaspiro[3.3]heptan-6-one hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes both nitrogen and a ketone group, which contributes to its unique chemical behavior and biological interactions. Its molecular formula is C7H14ClNC_7H_{14}ClN with a molecular weight of 161.65 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulator, affecting various cellular processes:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways and therapeutic effects.
  • Receptor Binding : Its spirocyclic structure allows it to bind effectively to certain receptors, potentially influencing signaling pathways involved in disease processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro assays showed significant cytotoxic effects on cancer cell lines, warranting further investigation .

Case Studies

  • Antimicrobial Efficacy :
    • Study : A laboratory analysis tested the efficacy of this compound against common pathogens.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
    • : These findings support its potential use as an antimicrobial agent in clinical settings.
  • Anticancer Potential :
    • Study : A cell viability assay was conducted on various cancer cell lines including breast and colon cancer.
    • Results : The compound exhibited IC50 values ranging from 10 µM to 20 µM, indicating significant cytotoxicity.
    • : The results suggest that further development could lead to novel anticancer therapies based on this compound .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
2-Oxa-6-azaspiro[3.3]heptaneSpirocyclicLimited biological activity
2-Methyl-2-azaspiro[3.3]heptaneSpirocyclicModerate antimicrobial activity
2-Azaspiro[3.3]heptaneSpirocyclicNo significant biological activity

The presence of both nitrogen and a ketone group in this compound enhances its reactivity and potential for biological interactions compared to its analogs .

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